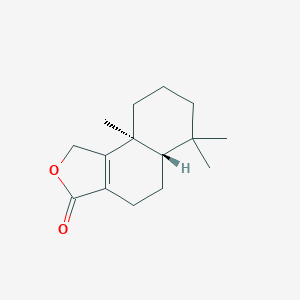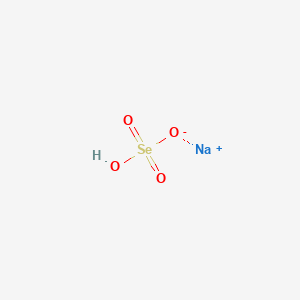
Selenate sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenate sodium is a chemical compound that is used in various scientific research applications. It is a salt of selenic acid and sodium, and it is commonly used as a source of selenium in laboratory experiments. Selenium is an essential trace element that is required for various biochemical and physiological processes in the human body.
Wissenschaftliche Forschungsanwendungen
Selenate sodium is widely used in scientific research applications. It is commonly used as a source of selenium in laboratory experiments. Selenium is an essential trace element that is required for various biochemical and physiological processes in the human body. Selenate sodium is also used in the production of glass, ceramics, and pigments.
Wirkmechanismus
Selenium is an essential trace element that is required for the proper functioning of various enzymes in the human body. Selenate sodium is a source of selenium, and it is converted to selenite in the body. Selenite is then converted to selenocysteine, which is incorporated into various proteins. Selenocysteine is a rare amino acid that is found in various enzymes, including glutathione peroxidase and thioredoxin reductase. These enzymes are involved in various biochemical and physiological processes in the human body.
Biochemische Und Physiologische Effekte
Selenium is an essential trace element that is required for various biochemical and physiological processes in the human body. It is involved in the production of glutathione, which is a powerful antioxidant that helps to protect cells from damage. Selenium is also involved in the metabolism of thyroid hormones and the immune system. Deficiency of selenium can lead to various health problems, including Keshan disease, Kashin-Beck disease, and infertility.
Vorteile Und Einschränkungen Für Laborexperimente
Selenate sodium is commonly used as a source of selenium in laboratory experiments. It is advantageous because it is readily available and easy to use. It is also relatively inexpensive compared to other sources of selenium. However, selenate sodium has some limitations for lab experiments. It is hygroscopic, which means it absorbs moisture from the air. This can lead to inaccuracies in experiments that require precise measurements. Selenate sodium is also toxic in high doses, which can be a potential hazard in the laboratory.
Zukünftige Richtungen
There are several future directions for research on selenate sodium. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the role of selenium in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, research is needed to determine the optimal dosage of selenium for various health benefits and to investigate the potential interactions between selenium and other nutrients.
Synthesemethoden
Selenate sodium can be synthesized by reacting sodium hydroxide with selenic acid. The reaction produces selenate sodium and water. The chemical equation for the reaction is as follows:
NaOH + H2SeO4 → Na2SeO4 + H2O
The resulting selenate sodium is a white crystalline powder that is soluble in water.
Eigenschaften
CAS-Nummer |
10112-94-4 |
|---|---|
Produktname |
Selenate sodium |
Molekularformel |
H2NaO4Se |
Molekulargewicht |
166.97 g/mol |
IUPAC-Name |
sodium;hydrogen selenate |
InChI |
InChI=1S/Na.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
KFHBCMUZVUZZDF-UHFFFAOYSA-M |
Isomerische SMILES |
O[Se](=O)(=O)[O-].[Na+] |
SMILES |
O[Se](=O)(=O)[O-].[Na+] |
Kanonische SMILES |
O[Se](=O)(=O)[O-].[Na+] |
Verwandte CAS-Nummern |
13410-01-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



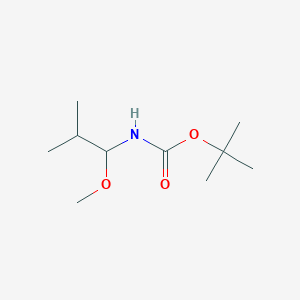
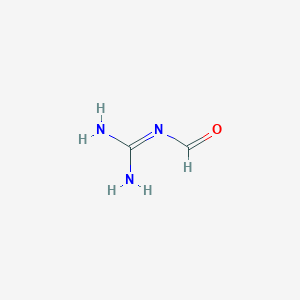
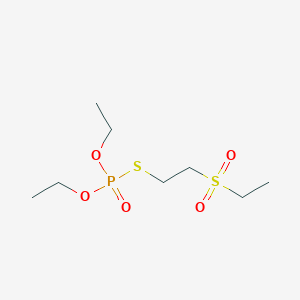
![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)
![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)
![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)
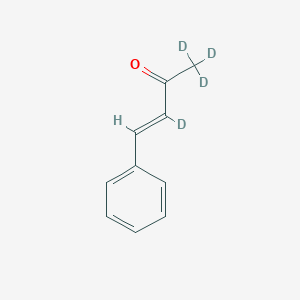
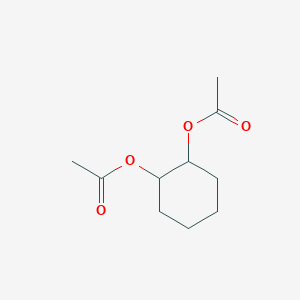
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)
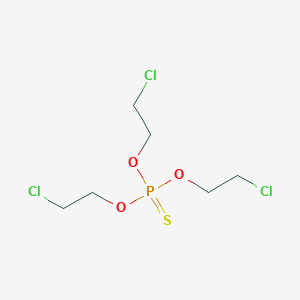
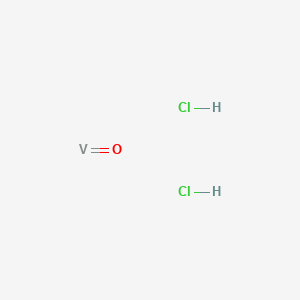
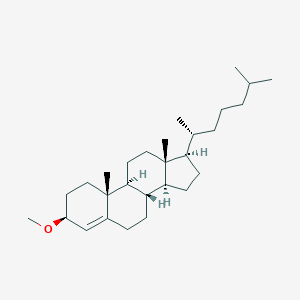
![2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B156485.png)
